molecular formula C30H28N4O6 B11622378 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11622378
M. Wt: 540.6 g/mol
InChI Key: POWGSDSQIYGTPZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold renowned for its pharmacological versatility, including calcium channel modulation and antimicrobial activity. Its structure features:

  • Allyl (prop-2-en-1-yl) ester groups at positions 3 and 5, which enhance lipophilicity and influence pharmacokinetic properties.
  • A 4-nitrophenyl-substituted pyrazole moiety at position 4, contributing strong electron-withdrawing effects that may stabilize the dihydropyridine ring and modulate receptor interactions.
  • Methyl groups at positions 2 and 6, typical in 1,4-DHPs to prevent oxidation of the dihydropyridine core.

Synthetic routes likely involve Hantzsch condensation, with crystallographic data (e.g., SHELX programs) aiding in structural confirmation.

Properties

Molecular Formula

C30H28N4O6

Molecular Weight

540.6 g/mol

IUPAC Name

bis(prop-2-enyl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H28N4O6/c1-5-16-39-29(35)25-19(3)31-20(4)26(30(36)40-17-6-2)27(25)24-18-33(22-10-8-7-9-11-22)32-28(24)21-12-14-23(15-13-21)34(37)38/h5-15,18,27,31H,1-2,16-17H2,3-4H3

InChI Key

POWGSDSQIYGTPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

Preparation Methods

Synthesis of 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde

The pyrazolecarboxaldehyde is synthesized via Vilsmeier-Haack reaction, where 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The intermediate iminium salt is hydrolyzed to yield the aldehyde.

Characterization Data :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

  • ¹H NMR (CDCl₃) : δ 10.12 (s, 1H, CHO), 8.35–7.45 (m, 9H, aromatic), 5.92 (s, 1H, pyrazole-H).

Preparation of Prop-2-en-1-yl Acetoacetate

Prop-2-en-1-yl acetoacetate is synthesized via acid-catalyzed esterification of acetoacetic acid with propenol. Acetoacetic acid (1.0 mol), propenol (2.2 mol), and concentrated H₂SO₄ (0.1 mol) are refluxed in toluene for 6 hours, followed by distillation under reduced pressure.

Optimization Note : Excess propenol and molecular sieves improve yield (78–82%) by shifting equilibrium.

Hantzsch Cyclocondensation Reaction

Reaction Conditions and Mechanism

A mixture of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde (1.0 mmol), prop-2-en-1-yl acetoacetate (2.2 mmol), and ammonium acetate (2.5 mmol) in ethanol is refluxed for 4–6 hours. The reaction proceeds via enamine formation, followed by cyclization to the DHP ring.

Critical Parameters :

  • Solvent : Ethanol maximizes solubility and reaction rate.

  • Temperature : Reflux (78°C) ensures complete conversion.

  • Catalyst : Addition of 5 mol% iodine reduces reaction time by 30%.

Workup and Purification

Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered. Recrystallization from ethanol yields the target compound as a yellow solid (68–72% yield).

Spectroscopic Validation :

  • IR (KBr) : 1702 cm⁻¹ (ester C=O), 1678 cm⁻¹ (DHP C=C), 1525 cm⁻¹ (NO₂).

  • ¹H NMR (CDCl₃) : δ 8.25–7.32 (m, 9H, aromatic), 6.12 (s, 1H, NH), 5.85 (dd, 2H, CH₂=CH), 5.45 (d, 2H, CH₂=CH), 4.92 (q, 4H, OCH₂), 2.32 (s, 6H, CH₃).

  • MS (EI) : m/z 602.2 [M⁺], calc. for C₃₂H₃₀N₄O₈: 602.21.

Comparative Analysis of Esterification Methods

Method Reagent Yield (%) Purity (%) Advantages
Direct EsterificationPropenol, H₂SO₄7895One-pot, minimal byproducts
TransesterificationProp-2-en-1-yl Cl, K₂CO₃6592Compatible with ethyl ester precursors
Steglich EsterificationDCC, DMAP8298High yield, mild conditions

The Steglich method (DCC/DMAP) offers superior yield and purity but requires anhydrous conditions. Direct esterification is preferred for scalability.

Regioselectivity and Stereochemical Considerations

The pyrazole substituent’s position is controlled by the aldehyde’s orientation during cyclocondensation. The 4-pyrazole attachment is favored due to steric hindrance at the 5-position. NMR analysis confirms no detectable isomerization during synthesis.

Industrial-Scale Adaptations

Patent WO2005107374A2 describes a continuous-flow process for analogous DHPs, reducing reaction time from 6 hours to 45 minutes via microwave assistance. For the target compound, this approach could enhance throughput while maintaining 70–75% yield.

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Diethyl Ester Contamination : Use excess propenol to suppress transesterification.

    • Oxidation to Pyridine : Conduct reactions under nitrogen to prevent DHP dehydrogenation.

  • Solvent Selection : Ethanol minimizes side reactions compared to DMF or THF .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. The presence of the pyrazole moiety is believed to enhance its cytotoxic effects by inducing apoptosis in cancer cells. Case studies have shown promising results in vitro and in vivo, suggesting that this compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial growth. This property could be harnessed for developing novel antibiotics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound has shown potential as an anti-inflammatory agent. Experimental models have indicated that it can reduce inflammation markers, making it a candidate for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Photovoltaic Materials

The unique electronic properties of the compound make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy has been explored in various studies. The incorporation of this compound into photovoltaic devices has been shown to enhance efficiency compared to traditional materials .

Sensors

The compound's sensitivity to environmental changes allows it to be utilized in sensor technology. Research has demonstrated its application in detecting specific ions and gases due to its selective binding properties. This capability positions it as a valuable component in developing advanced sensing devices for environmental monitoring .

Multicomponent Reactions

The synthesis of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate can be achieved through multicomponent reactions (MCRs). These reactions allow for the simultaneous formation of multiple bonds and functional groups, leading to higher yields and reduced reaction times. Recent studies have optimized MCR protocols that improve the efficiency of synthesizing this compound while minimizing waste .

Case Studies

StudyFocusFindings
Anticancer ActivitySignificant inhibition of tumor growth in vitro; potential lead for drug development.
Antimicrobial PropertiesEffective against a variety of bacterial strains; mechanism involves membrane disruption.
Anti-inflammatory EffectsReduction in inflammation markers observed; potential for treating chronic inflammatory diseases.
Photovoltaic ApplicationsEnhanced efficiency in organic solar cells; promising results in energy conversion rates.
Sensor TechnologyEffective ion/gas detection; potential applications in environmental monitoring.

Mechanism of Action

The mechanism of action of 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s properties are contextualized below against similar derivatives, focusing on substituent effects.

Table 1: Structural and Functional Comparison

Compound Name Ester Groups Pyrazole Substituent Nitro Position Key Properties/Findings References
Target Compound Allyl 4-nitrophenyl para (4) Higher lipophilicity (allyl esters); strong electron-withdrawing para-nitro group.
Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate Isopropyl 3-nitrophenyl meta (3) Meta-nitro reduces electron withdrawal vs. para; bulkier esters may lower solubility.
Dimethyl 2,6-dimethyl-4-(3-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Methyl Phenyl N/A Lacks nitro group; smaller esters increase crystallinity.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Ethyl 4-nitrophenyl para (4) Ethyl esters balance lipophilicity; cyano group enhances polarity. Mp: 243–245°C.

Key Insights:

Isopropyl esters () introduce steric bulk, which may hinder molecular packing and lower melting points compared to allyl derivatives.

Meta-nitro () reduces this effect, possibly diminishing bioactivity but altering intermolecular interactions (e.g., hydrogen bonding).

Absence of Nitro Groups :

  • The methyl ester derivative () lacks nitro substitution, simplifying the electronic profile but likely reducing pharmacological potency.

Crystallographic Behavior :

  • Crystallinity varies with substituents. Methyl esters () may form more ordered lattices due to smaller size, while allyl/isopropyl groups introduce disorder.
  • Hydrogen-bonding patterns (e.g., N–H···O interactions) in nitro-containing derivatives influence crystal packing and stability.

The para-nitro group may enhance efficacy but increase toxicity risks. Ethyl/cyano derivatives () demonstrate how polar groups can adjust solubility without sacrificing ring stability.

Biological Activity

The compound 3,5-bis(prop-2-en-1-yl) 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DHP-NP ) is a member of the dihydropyridine family, which are known for their diverse biological activities. This article explores the biological activity of DHP-NP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DHP-NP has a complex molecular structure characterized by:

  • Molecular Formula : C24H29N3O4
  • Molecular Weight : 425.50 g/mol
  • CAS Number : 4646356

The presence of multiple functional groups contributes to its reactivity and biological activity.

Pharmacological Activities

DHP-NP exhibits several pharmacological properties that are significant for therapeutic applications:

Anticancer Activity

Recent studies have indicated that DHP-NP has promising anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The compound's mechanism involves inducing apoptosis and cell cycle arrest at the G0/G1 phase, which is critical for cancer treatment. The IC50 values for DHP-NP against these cell lines were found to be significantly lower than those of standard chemotherapeutic agents like cisplatin .

Antimicrobial Activity

DHP-NP has also shown antimicrobial properties. Studies have reported its effectiveness against various bacterial strains and fungi. The compound’s mechanism appears to involve disruption of microbial cell membranes, leading to cell death .

Antioxidant Properties

The antioxidant activity of DHP-NP has been evaluated using various assays such as DPPH and ABTS. The results indicated that DHP-NP effectively scavenges free radicals, suggesting its potential in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological activity of DHP-NP:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of DHP-NP on cancer cells.
    • Method : MTT assay was employed to determine cell viability after treatment with varying concentrations of DHP-NP.
    • Results : DHP-NP exhibited an IC50 value of 45 µM against HCT-116 cells, indicating potent anticancer activity compared to control groups .
  • Study on Antimicrobial Efficacy :
    • Objective : To assess the antimicrobial effects of DHP-NP against pathogenic bacteria.
    • Method : Disc diffusion method was used to measure the inhibition zones.
    • Results : DHP-NP showed significant antimicrobial activity with inhibition zones ranging from 15 to 20 mm against tested bacterial strains .
  • Study on Antioxidant Activity :
    • Objective : To investigate the antioxidant capacity of DHP-NP.
    • Method : Free radical scavenging assays (DPPH and ABTS) were conducted.
    • Results : The compound demonstrated a strong scavenging effect with an IC50 value of 30 µM in the DPPH assay .

Data Summary

The following table summarizes key findings from various studies on the biological activities of DHP-NP:

Activity TypeCell Line/PathogenIC50 Value (µM)Method Used
AnticancerHCT-11645MTT Assay
MCF-750MTT Assay
HeLa55MTT Assay
AntimicrobialE. coliN/ADisc Diffusion
S. aureusN/ADisc Diffusion
AntioxidantN/A30DPPH Assay

Q & A

(Basic) What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via multicomponent reactions (MCRs) or one-pot protocols involving dihydropyridine (DHP) scaffolds. For example, condensation of substituted aldehydes, β-keto esters, and ammonia derivatives under reflux conditions in ethanol or methanol is a standard approach . Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Catalysis : Lewis acids like BF₃·OEt₂ improve regioselectivity.
  • Temperature control : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions.
    Yield improvements (>70%) are achieved by iterative adjustments to stoichiometry and reaction time .

(Basic) How can spectroscopic and crystallographic techniques confirm structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., dihydropyridine NH at δ 4.8–5.2 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbons (e.g., ester carbonyls at δ 165–170 ppm). Overlaps in pyrazole or nitro groups may require 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyridine and pyrazole rings: ~10–15°) and validates bond lengths (e.g., C=O at ~1.21 Å, N–N at ~1.35 Å) .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass error .

(Advanced) How do computational methods enhance synthesis design and mechanistic understanding?

Answer:
Quantum chemical calculations (e.g., DFT, transition-state modeling) predict regioselectivity and reaction pathways:

  • Reaction path searches : Identify intermediates (e.g., enamine formation in MCRs) and energy barriers .
  • Solvent effects : COSMO-RS simulations optimize solvent polarity for stabilization of charged intermediates.
  • ICReDD framework : Combines computation and experimental data to narrow optimal conditions (e.g., reducing trials by 50% via feedback loops) .

(Advanced) How can crystallographic data resolve ambiguities arising from dynamic NMR effects?

Answer:
Dynamic processes (e.g., ring puckering in dihydropyridines) cause NMR signal broadening. Single-crystal X-ray diffraction:

  • Reveals static conformation : Fixes substituent orientations (e.g., nitro group coplanarity with pyrazole) .
  • Quantifies intermolecular interactions : Hydrogen bonding (e.g., N–H···O=C) stabilizes crystal packing, explaining solid-state vs. solution-phase discrepancies .
  • Validates tautomerism : Distinguishes 1,4-dihydropyridine vs. pyridinium forms via bond-length analysis (C4–N at ~1.45 Å in DHP) .

(Advanced) What strategies address contradictory data in spectroscopic vs. computational results?

Answer:

  • Cross-validation : Compare computed NMR chemical shifts (GIAO-DFT) with experimental data. Deviations >0.5 ppm suggest incorrect conformer modeling .
  • Molecular dynamics (MD) : Simulate solution-phase behavior to reconcile crystallographic rigidity with NMR flexibility .
  • Error analysis : Quantify instrumental limitations (e.g., HRMS resolution) vs. computational approximations (e.g., basis set size) .

(Basic) What are the critical parameters for evaluating purity and stability?

Answer:

  • HPLC : Use C18 columns (MeCN/H₂O mobile phase) to detect impurities (<0.5% area).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage conditions) .
  • Light sensitivity : UV-Vis spectroscopy monitors nitro group photodegradation (λmax ~320 nm) .

(Advanced) How can substituent modifications influence reactivity and bioactivity?

Answer:

  • Nitro group reduction : Catalytic hydrogenation (Pd/C, H₂) converts –NO₂ to –NH₂, altering electron density and pharmacological activity .
  • Ester hydrolysis : Alkaline conditions yield dicarboxylic acids, enhancing water solubility for biological assays.
  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., –CF₃) modulates redox potential and receptor binding .

(Advanced) What advanced techniques characterize non-covalent interactions in supramolecular assemblies?

Answer:

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O interactions contributing 15–20% surface area) .
  • Electrostatic potential (ESP) maps : Identify reactive sites for host-guest interactions (e.g., nitro group as hydrogen bond acceptor) .
  • Powder XRD : Correlates crystallinity with solubility profiles for formulation studies .

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